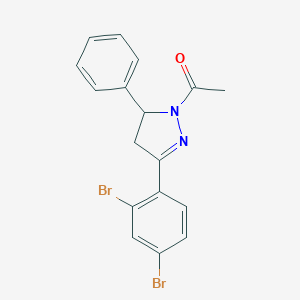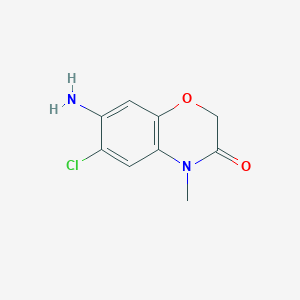
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects.
Aplicaciones Científicas De Investigación
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic effects. For example, a study conducted by El-Gazzar et al. (2016) showed that the compound significantly reduced the levels of pro-inflammatory cytokines in a mouse model of sepsis. Another study by Chen et al. (2018) demonstrated that the compound exhibited potent analgesic effects in a mouse model of neuropathic pain.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, several studies have suggested that the compound may exert its effects through the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound may also modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. For example, the compound has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, the compound has been shown to exhibit potent analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potent anti-inflammatory and analgesic effects. This makes the compound an attractive candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. However, one of the limitations of using the compound is its potential toxicity. Several studies have reported that the compound may exhibit cytotoxic effects at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. One of the potential areas of research is the development of new drugs for the treatment of inflammatory and pain-related disorders. Additionally, the compound may also be studied for its potential anticancer effects. Several studies have reported that pyrazole derivatives exhibit potent anticancer effects, and this compound may be a promising candidate for further investigation in this area. Finally, the compound may also be studied for its potential use as a chemical probe for the investigation of ion channels involved in pain transmission.
Métodos De Síntesis
The synthesis of 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been reported in the literature. One of the methods involves the reaction of 2,4-dibromobenzaldehyde, acetophenone, and hydrazine hydrate in ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized to obtain the pure compound.
Propiedades
Fórmula molecular |
C17H14Br2N2O |
|---|---|
Peso molecular |
422.1 g/mol |
Nombre IUPAC |
1-[5-(2,4-dibromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C17H14Br2N2O/c1-11(22)21-17(12-5-3-2-4-6-12)10-16(20-21)14-8-7-13(18)9-15(14)19/h2-9,17H,10H2,1H3 |
Clave InChI |
BQYLNSWQCNFGBD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)


![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)


![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)



